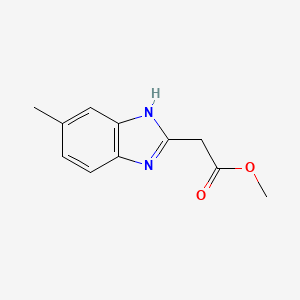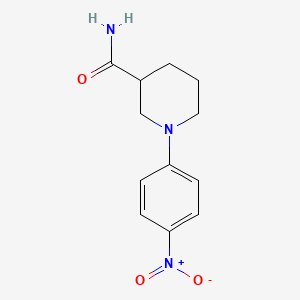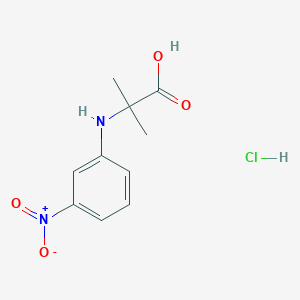
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O4 It is known for its unique structural properties, which include a nitro group attached to an aniline ring and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of the propanoic acid group. One common method includes the nitration of 3-nitroaniline, followed by a reaction with 2-methylpropanoic acid under acidic conditions to form the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by a condensation reaction with the propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group using reagents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Reduction: 2-Methyl-2-(3-aminoanilino)propanoic acid.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(2-Nitroanilino)propanoic acid
Uniqueness
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is unique due to its specific structural configuration, which includes a nitro group on the aniline ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H13ClN2O4 |
|---|---|
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
2-methyl-2-(3-nitroanilino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-10(2,9(13)14)11-7-4-3-5-8(6-7)12(15)16;/h3-6,11H,1-2H3,(H,13,14);1H |
Clave InChI |
GBZOODKUZXZJTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


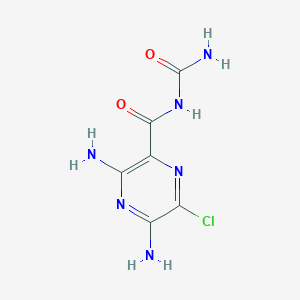
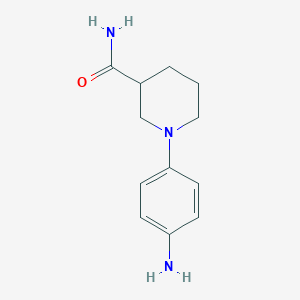
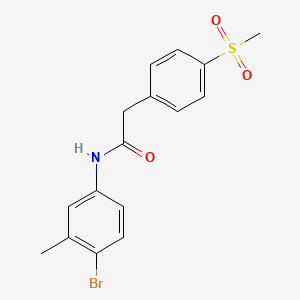
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
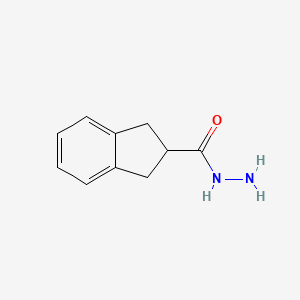
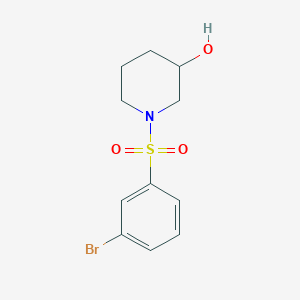
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
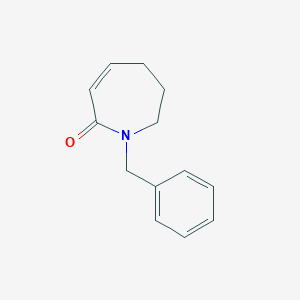
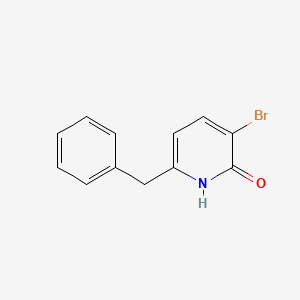
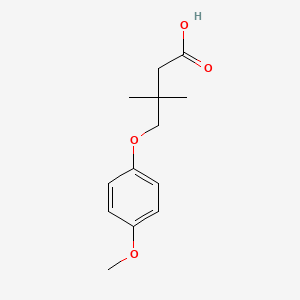
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
